molecular formula C10H10N2O2 B173054 Ethyl imidazo[1,2-a]pyridine-6-carboxylate CAS No. 158001-04-8

Ethyl imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B173054
CAS No.: 158001-04-8
M. Wt: 190.2 g/mol
InChI Key: QPESMSWFRPZADJ-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic or basic conditions. This reaction forms the imidazo[1,2-a]pyridine core, which is then esterified to produce the final compound . Various methods such as multicomponent reactions, oxidative coupling, and tandem reactions have been employed to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of green chemistry principles, such as metal-free catalysis and aqueous synthesis, has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine-2-carboxylate
  • Imidazo[1,2-a]pyridine-3-carboxylate
  • Imidazo[1,2-a]pyridine-5-carboxylate

Uniqueness

Ethyl imidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the ethyl ester group at the 6-position enhances its lipophilicity and membrane permeability, making it more effective in certain biological assays .

Biological Activity

Ethyl imidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by recent research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects. The unique nitrogen-containing heterocyclic structure contributes to their potency and selectivity against various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated against various cancer cell lines. Compounds showed submicromolar inhibitory activity with IC50 values ranging from 0.09 μM to 0.43 μM against tumor cell lines, indicating strong potential as PI3Kα inhibitors, which are critical in cancer progression .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been explored for their antimicrobial properties. A study reported that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis strains, showcasing their potential as new antitubercular agents . Additionally, the compound has shown effectiveness against metronidazole-resistant strains of protozoa, suggesting a novel mechanism of action .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the imidazo[1,2-a]pyridine scaffold can significantly enhance biological activity. For example:

  • Substituents at position 6 : Alterations here have been linked to improved potency against cancer cell lines.
  • Amino group incorporation : Enhances affinity towards specific receptors such as the adenosine receptor A2A .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study synthesized a series of imidazo[1,2-a]pyridine derivatives and tested them on various cancer cell lines. The lead compound demonstrated an IC50 value of 1.94 nM against PI3Kα, leading to cell cycle arrest and apoptosis in HCC827 cells .

Case Study 2: Antitubercular Activity
In another investigation, a focused set of imidazo[1,2-a]pyridine-3-carboxamide analogues was developed with MIC values ≤0.03 μM against multi-drug resistant Mtb strains. This highlights the compound's potential in treating resistant tuberculosis infections .

Research Findings Summary

Activity IC50/MIC Values Target/Effect
Anticancer0.09 - 0.43 μMVarious tumor cell lines
Antitubercular≤0.006 μMMycobacterium tuberculosis
AntiprotozoalNot specifiedMetronidazole-resistant strains

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9-11-5-6-12(9)7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPESMSWFRPZADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-pyridine carboxylic acid ethyl ester (4.5 g, 27.1 mmol), chloroacetaldehyde (5.7 ml, 40.6 mmol, 45% w/w in water) and toluene (125 ml) was heated to reflux and water was collected in a Dean Stark trap. After 3 hours at reflux the reaction mixture was cooled to room temperature and the resulting precipitate was collected by filtration and washed with ether. The solid was dissolved in water and the solution was neutralized by the addition of concentrated aqueous ammonium hydroxide. The aqueous layer was extracted with chloroform, the organic layer was washed with brine and the solvent was removed in vacuo. The residue was dissolved in ethyl acetate, treated with charcoal and passed through a plug of silica. Removal of the solvent in vacuo afforded 3.1 g (60%) of 6-carboethoxy imidazo[1,2-a]-pyridine as an off-white solid, m.p. 93°-94° C. when recrystallized from tert-butylmethyl ether and dried for 16 hours at 50° C. in high vacuum.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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